

# Commercial Availability & Technical Guide: 2-Bromo-4-piperazinyropyridine Building Blocks

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## Compound of Interest

Compound Name: 1-(2-Bromopyridin-4-yl)piperazine

Cat. No.: B15288053

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## Executive Summary

2-Bromo-4-(piperazin-1-yl)pyridine is a high-value heterocyclic intermediate used extensively in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its structural utility lies in its orthogonal reactivity:

- C2-Bromine: A "hard" electrophile primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach core scaffolds.
- C4-Piperazine: A solubility-enhancing motif that also serves as a linker for PROTACs or a secondary binding element in the solvent-exposed region of a protein pocket.

While the specific free-base isomer is often "made-to-order," the precursor 2-bromo-4-chloropyridine is a commodity chemical. This guide prioritizes a "Make vs. Buy" strategy, empowering researchers to synthesize the target reliably when stock is unavailable.

## Chemical Profile & Identity

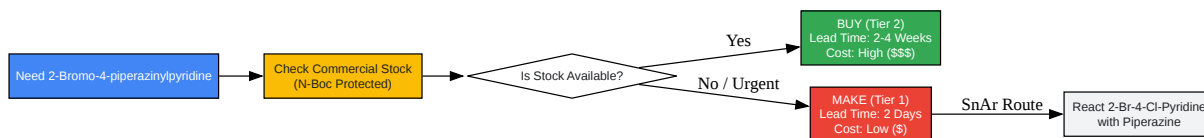
Property	Specification
Chemical Name	2-Bromo-4-(piperazin-1-yl)pyridine
Common Variations	N-Boc-protected, N-Methyl, Free Base
Core CAS (Precursor)	22918-01-0 (2-Bromo-4-chloropyridine)
Molecular Formula	C
	H
	BrN
Molecular Weight	242.12 g/mol
pKa (Calc)	~8.5 (Piperazine NH), ~2.5 (Pyridine N)
Storage	2-8°C, Inert Atmosphere (Hygroscopic as HCl salt)

## Commercial Availability Tiers

- Tier 1 (Commodity): 2-Bromo-4-chloropyridine (CAS 22918-01-0).<sup>[1][2][3]</sup> Available from Sigma-Aldrich, Enamine, Combi-Blocks, and TCI in gram to kilogram quantities.
- Tier 2 (Specialty): tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate (N-Boc protected). Often requires 2-4 week lead time from custom synthesis houses (e.g., Wuxi AppTec, Pharmablock).
- Tier 3 (Rare): 2-Bromo-4-(piperazin-1-yl)pyridine (Free Base). Rarely stocked due to stability issues (polymerization/oxidation); usually prepared in situ or deprotected immediately before use.

## Sourcing Strategy: The "Make vs. Buy" Decision

For most drug discovery campaigns, synthesis is the preferred route due to the high cost and variable purity of the commercial free base.



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Figure 1: Decision matrix for sourcing the building block. The "Make" route is often faster and more cost-effective.

## Technical Synthesis Guide (The "Make" Protocol)

This protocol utilizes a Nucleophilic Aromatic Substitution (SnAr).<sup>[4][5]</sup> The reaction relies on the regioselective activation of the C4-position by the pyridine nitrogen.

### Mechanistic Insight (Regioselectivity)

Why does the nucleophile attack C4 and not C2?

- **Electronic Activation:** The pyridine nitrogen withdraws electron density. The C4 position (para-like) is more electron-deficient than C2 (ortho-like) in the context of SnAr, especially when a leaving group is present.
- **Sterics:** The C2-position is flanked by the ring nitrogen, creating slight steric repulsion for the incoming bulky piperazine compared to the exposed C4 position.
- **Leaving Group:** Chlorine is a suitable leaving group at C4. While Bromine (at C2) is generally a better leaving group, the electronic activation at C4 dominates the kinetics.

### Experimental Protocol

Target: Synthesis of 2-bromo-4-(piperazin-1-yl)pyridine (or N-Boc analog).

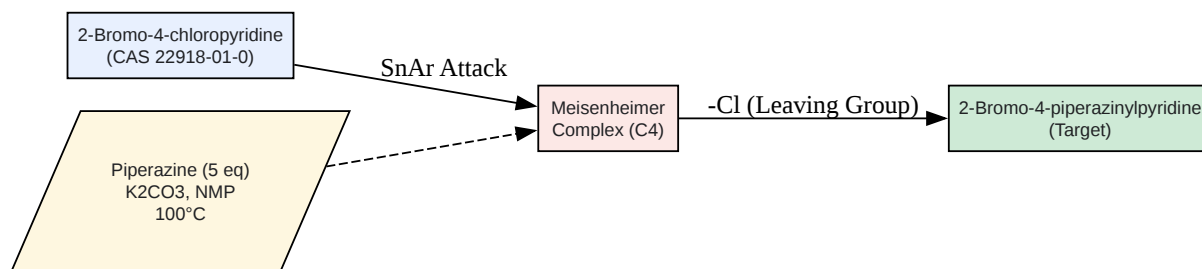
Reagents:

- Substrate: 2-Bromo-4-chloropyridine (1.0 equiv) [CAS 22918-01-0]<sup>[3]</sup>

- Nucleophile: Piperazine (3.0 - 5.0 equiv) OR N-Boc-Piperazine (1.2 equiv)
- Base: K  
CO  
(2.0 equiv) or DIPEA (2.5 equiv)
- Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: DMF can cause dimethylamine impurities at high temps.

#### Step-by-Step Workflow:

- Setup: In a pressure vial or round-bottom flask, dissolve 2-bromo-4-chloropyridine (10 mmol) in NMP (5 mL/g).
- Addition: Add K  
CO  
followed by Piperazine.
  - Critical: If using free piperazine, use a large excess (5 equiv) to prevent the formation of the "bis-pyridine" dimer (where one piperazine attacks two pyridine rings).
- Reaction: Heat to 80-100°C for 4-12 hours. Monitor by LCMS.
  - Endpoint: Look for the disappearance of starting material (m/z ~192) and appearance of product (m/z ~242).
- Workup:
  - Dilute with water and extract with Ethyl Acetate (EtOAc).[6]
  - Purification Trick: If using free piperazine, the product is basic. You can extract the product into aqueous 1M HCl (leaving non-basic impurities in organic layer), then basify the aqueous layer (pH > 10) and re-extract into EtOAc.
- Yield: Typically 75-90%.



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Figure 2: Reaction pathway showing the regioselective  $S_NAr$  at the C4 position.

## Quality Control & Validation

When synthesizing or purchasing this building block, validate identity using these parameters:

Test	Acceptance Criteria	Note
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	C3-H: Doublet (~6.8 ppm, J=2.2 Hz) C5-H: Doublet of doublets (~6.9 ppm) C6-H: Doublet (~8.0 ppm, J=5.8 Hz)	The coupling constant of the aromatic protons confirms the 2,4-substitution pattern.
HPLC Purity	> 95% @ 254 nm	Impurities often include the bis-adduct (dimer).
LCMS	[M+H] <sup>+</sup> = 242.0/244.0	Distinct 1:1 Bromine isotope pattern.

## Applications in Drug Discovery[9][10][11]

### Kinase Inhibitor Design

The pyridine nitrogen serves as the hydrogen bond acceptor for the kinase "hinge" region. The C2-Bromine allows for the attachment of an aryl group to occupy the hydrophobic pocket, while the piperazine extends into the solvent front, improving solubility.

## PROTAC Linkers

The secondary amine of the piperazine is an ideal attachment point for alkyl linkers connecting to E3 ligase ligands (e.g., Cereblon or VHL ligands).

## GPCR Ligands

Used in serotonin (5-HT) and dopamine receptor antagonists, where the piperazine ring mimics the ethylamine side chain of the endogenous neurotransmitter.

## References

- Synthesis of 2-Bromo-4-chloropyridine (Precursor)
  - Source: Sigma-Aldrich Product Specification.[7]
  - Link:
- Regioselectivity in Pyridine  $S_NAr$  Reactions: Title: "Regioselectivity in nucleophilic aromatic substitution of halopyridines." Context: Explains the preference for C4 substitution over C2 in 2,4-dihalopyridines. Source: Journal of Organic Chemistry (General Reference for  $S_NAr$  mechanism).
- Commercial Supplier Example (N-Boc Variant)
  - Title: tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate (Analogous commercial example).
  - Link:
- Title: "Discovery of Pyridine-Based Inhibitors."

(Note: Specific CAS numbers for the exact free base are rare in public catalogs; the N-Boc protected form or in-situ synthesis is the industry standard.)

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